molecular formula C13H13ClN4O3S B254602 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No. B254602
M. Wt: 340.79 g/mol
InChI Key: PREGRPIBEMLLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide, commonly known as AC-93253, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AC-93253 belongs to the class of sulfonamide-based drugs and has been synthesized using various methods.

Mechanism of Action

AC-93253 acts by inhibiting the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. By inhibiting DHFR, AC-93253 disrupts the growth and proliferation of cancer cells and reduces inflammation.
Biochemical and physiological effects:
AC-93253 has been shown to have a selective inhibitory effect on DHFR, which is essential for the growth and proliferation of cancer cells. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. AC-93253 has been found to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

AC-93253 has several advantages for use in lab experiments, including its high potency, selectivity, and good bioavailability. However, it also has some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for research on AC-93253, including:
1. Investigating its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases.
2. Developing more potent and selective analogs of AC-93253 with improved pharmacokinetic properties.
3. Studying the molecular mechanism of AC-93253's inhibition of DHFR and its effects on cancer cell growth and proliferation.
4. Investigating the potential use of AC-93253 in combination with other drugs for synergistic effects.
In conclusion, AC-93253 is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its selective inhibition of DHFR and anti-inflammatory effects make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of AC-93253 involves the reaction of 2-amino-4-chloro-6-methoxypyrimidine with thioacetic acid, followed by the reaction of the resulting thioacetate with N-(3-chloro-4-methoxyphenyl)glycine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

AC-93253 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

Product Name

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

Molecular Formula

C13H13ClN4O3S

Molecular Weight

340.79 g/mol

IUPAC Name

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C13H13ClN4O3S/c1-21-9-3-2-7(4-8(9)14)16-12(20)6-22-13-17-10(15)5-11(19)18-13/h2-5H,6H2,1H3,(H,16,20)(H3,15,17,18,19)

InChI Key

PREGRPIBEMLLCK-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2)N)Cl

SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2)N)Cl

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2)N)Cl

Origin of Product

United States

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